4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
Overview
Description
4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its complex structure, which includes benzyl, chlorobenzyl, sulfanyl, and nitrophenyl groups attached to the triazole ring
Preparation Methods
The synthesis of 4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the sulfanyl group: This step often involves the use of thiol reagents under suitable conditions.
Incorporation of the nitrophenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar compounds to 4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:
4-benzyl-3-[(3-methylbenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole: Similar structure but with a methyl group instead of a chlorine atom.
4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-aminophenyl)-4H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-3-[(3-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c23-19-8-4-7-17(13-19)15-30-22-25-24-21(18-9-11-20(12-10-18)27(28)29)26(22)14-16-5-2-1-3-6-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMBTDJKHTWFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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